molecular formula C6H13N5 B12822499 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine

3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine

Cat. No.: B12822499
M. Wt: 155.20 g/mol
InChI Key: QDKPEKUVELUTPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include acyl chlorides, sulfonyl chlorides, and triethylamine . The conditions often involve heating the compound with a two-fold molar excess of the reagent in the presence of a base like triethylamine .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with acyl chlorides can lead to the formation of benzamides, while reactions with sulfonyl chlorides can produce benzenesulfonamides .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be due to its ability to selectively target cancer cells without affecting normal cells . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

3-(4,5-Dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine can be compared with other imidazole-containing compounds, such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

The uniqueness of this compound lies in its specific structure and the potential applications that arise from it. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a compound of significant interest.

Properties

Molecular Formula

C6H13N5

Molecular Weight

155.20 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-yl)-1,1-dimethylguanidine

InChI

InChI=1S/C6H13N5/c1-11(2)5(7)10-6-8-3-4-9-6/h3-4H2,1-2H3,(H3,7,8,9,10)

InChI Key

QDKPEKUVELUTPH-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/C(=N/C1=NCCN1)/N

Canonical SMILES

CN(C)C(=NC1=NCCN1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.